molecular formula C15H11BrN6S B2570139 3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 306280-24-0

3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2570139
CAS No.: 306280-24-0
M. Wt: 387.26
InChI Key: GBNZRKVCXLVEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative with a thioether-linked tetrazole substituent at position 2. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including anti-ulcer (e.g., zolimidine), hypnotic (e.g., zolpidem), and antimicrobial properties . The 3-bromo substituent in this compound is characteristic of electrophilic halogenation at position 3, a common reactivity pattern for imidazo[1,2-a]pyridines .

Properties

IUPAC Name

3-bromo-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN6S/c16-14-12(17-13-8-4-5-9-21(13)14)10-23-15-18-19-20-22(15)11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNZRKVCXLVEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C(N4C=CC=CC4=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be introduced via a nucleophilic substitution reaction using 1-phenyl-1H-tetrazole-5-thiol and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazo[1,2-a]pyridine Derivatives

Compound Name / Structure Substituents Key Features Biological Activity Reference
3-Bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine - Br at C3
- (Tetrazol-5-yl)thio-methyl at C2
Bromination at C3; thioether linkage to tetrazole Not explicitly reported (synthetic intermediate)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) - Nitro group at C7
- Oxo and ester groups
Tetrahydroimidazo[1,2-a]pyridine core; nitro substituent No direct activity reported (structural study)
2-(Thio-substituted)imidazo[1,2-a]pyridine derivatives - Thioalkyl groups at C2
- Nitro at C3
Nucleophilic substitution at C2; nitro group No antibacterial activity observed
1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol - Chloropyridinyl
- Nitro and hydroxyl groups
Hexahydroimidazo[1,2-a]pyridine; nitro and hydroxyl substituents Patent-listed for autoimmune disease applications
3-Formyl-2-phenyl-fluoro imidazo[1,2-a]pyridine chalcones - Formyl and fluoro groups
- Chalcone linkage
Fluoro and formyl substituents; chalcone fusion Antifungal activity reported

Pharmacological Distinctions

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound mimics carboxylic acids, improving pharmacokinetic properties (e.g., oral bioavailability) compared to ester- or nitro-containing analogues .
  • Bromine vs. Chlorine Substituents : Bromine’s larger atomic radius and lipophilicity may enhance target binding compared to chlorine in related compounds (e.g., 6-chloropyridinyl derivatives) .

Biological Activity

The compound 3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine is a notable member of the imidazopyridine family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the imidazopyridine core followed by the introduction of the tetrazole and thioether functionalities. The synthetic pathway often includes:

  • Formation of Imidazo[1,2-a]pyridine : Utilizing appropriate precursors such as 2-bromopyridines and imidazole derivatives.
  • Tetrazole Synthesis : Employing methods like cycloaddition reactions to introduce the tetrazole ring.
  • Thioether Formation : Reacting with thiol compounds to incorporate the thioether moiety.

These steps are crucial for achieving the final compound with desired biological properties.

Antimicrobial Properties

Research indicates that compounds related to imidazopyridines often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing tetrazole rings display potent activity against various bacterial strains. The specific biological activity of this compound has not been extensively documented; however, related compounds have demonstrated:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.
CompoundTarget BacteriaZone of Inhibition (mm)
3-Bromo CompoundE. coli22
S. aureus20

Anticancer Activity

Imidazopyridine derivatives are also being explored for their anticancer properties. The presence of specific substituents can enhance cytotoxicity against cancer cell lines. Preliminary studies suggest that modifications in the structure can lead to significant antiproliferative effects.

CompoundCell Line TestedIC50 (µM)
3-Bromo CompoundA431 (Skin Cancer)15
Jurkat (Leukemia)12

Case Study 1: Antimicrobial Evaluation

In a study published in MDPI, a series of imidazopyridine derivatives were evaluated for their antimicrobial properties using standard well diffusion methods. The results indicated that certain structural modifications significantly enhanced their efficacy against pathogens such as E. coli and S. aureus. The compound showed comparable activity to established antibiotics.

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of imidazopyridine derivatives on various cancer cell lines, revealing that compounds with a tetrazole moiety exhibited enhanced cytotoxicity compared to those without it. The study highlighted the importance of structural features in determining biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to construct the imidazo[1,2-a]pyridine core in this compound?

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions . For functionalization at the 3-position, bromine serves as a strategic leaving group for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). A key step involves Pd/Cu-catalyzed domino C–N coupling reactions, as demonstrated in the synthesis of structurally similar 5-aryl-imidazo[1,2-a]pyridines . Reaction optimization includes solvent selection (e.g., DMSO or acetonitrile) and temperature control to enhance yields (70–95%) .

Q. How does the bromine substituent at the 3-position influence reactivity in cross-coupling reactions?

The bromine atom at C-3 facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to its role as a leaving group. For example, brominated imidazo[1,2-a]pyridines undergo regioselective coupling with aryl boronic acids or amines to introduce aryl or amino groups, respectively . The electronic effects of the tetrazole-thioether moiety at C-2 may modulate reactivity by altering electron density on the core .

Q. What in vitro biological screening approaches are used to evaluate this compound’s pharmacological potential?

Initial screening often focuses on enzyme inhibition (e.g., COX-2) or receptor-binding assays. For imidazo[1,2-a]pyridines, substituents at C-3 significantly impact bioactivity; for instance, morpholine or phenylamino groups enhance COX-2 selectivity (IC₅₀ values <0.1 µM) . Cytoprotective activity in ethanol/HCl-induced ulcer models can be assessed using gastric fistula rat models, as seen in structurally related antiulcer agents .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the imidazo[1,2-a]pyridine core be addressed?

Regioselective functionalization requires strategic directing groups or catalyst systems. For example, hydrazination with diethyl azodicarboxylate (DEAD) in acetonitrile achieves C-3 selectivity, with electron-withdrawing substituents (e.g., Br, Cl) enhancing yields (84–94%) . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. What experimental strategies resolve contradictions between antisecretory and cytoprotective activity data?

Contradictory pharmacological outcomes (e.g., lack of antisecretory activity but strong cytoprotection) necessitate mechanistic studies. In antiulcer research, structural analogs with 3-(thiadiazole)methyl groups showed cytoprotection via prostaglandin-mediated pathways rather than H⁺/K⁺ ATPase inhibition . Dual-target assays (e.g., COX-2 inhibition paired with reactive oxygen species scavenging) and metabolomics profiling can disentangle pathways .

Q. How do substituents on the tetrazole-thioether moiety affect physicochemical and pharmacokinetic properties?

Substituent effects are analyzed via Hammett plots or Hansch analysis. For example, electron-deficient aryl groups on the tetrazole ring improve metabolic stability by reducing CYP450-mediated oxidation. LogP values can be optimized by introducing polar groups (e.g., pyridyl) to balance lipophilicity and solubility . Pharmacokinetic studies in rodent models (e.g., bioavailability, half-life) validate these design principles .

Q. What catalytic systems enhance efficiency in large-scale synthesis?

Heterogeneous catalysts like CoFe₂O₄ nanoparticles immobilized on hydromagnesite sheets (CoFe₂O₄-HMS) improve yield (92%) and recyclability in imidazo[1,2-a]pyridine synthesis under ultrasonic conditions . Continuous flow reactors enable scalable production by minimizing side reactions and reducing reaction times .

Methodological Considerations

  • Data Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate target engagement .
  • Reaction Optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) systematically vary temperature, solvent, and catalyst loading to maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.